molecular formula C12H19Cl2FN2 B14783934 (S)-N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride

(S)-N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride

Cat. No.: B14783934
M. Wt: 281.19 g/mol
InChI Key: FLCWDYKSPOBDMO-UHFFFAOYSA-N
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Description

(S)-N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2-fluorobenzyl chloride.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the reaction include ethanol or methanol.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(S)-N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorobenzyl)piperidin-3-amine
  • N-(2-Chlorobenzyl)piperidin-3-amine
  • N-(2-Bromobenzyl)piperidin-3-amine

Uniqueness

(S)-N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride is unique due to the presence of the fluorobenzyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C12H19Cl2FN2

Molecular Weight

281.19 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C12H17FN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H

InChI Key

FLCWDYKSPOBDMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NCC2=CC=CC=C2F.Cl.Cl

Origin of Product

United States

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